3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
Description
Historical Development of Pyridazine-Piperazine Hybrid Compounds
Pyridazine-piperazine hybrids have emerged as a focal point in heterocyclic chemistry due to their structural versatility and broad biological applicability. The pyridazine nucleus, a diazine with adjacent nitrogen atoms, was first synthesized in the late 19th century through the condensation of phenylhydrazine and levulinic acid by Emil Fischer. Early applications of pyridazine derivatives were limited to herbicides such as credazine and pyridafol. However, the integration of piperazine—a six-membered ring with two nitrogen atoms—into pyridazine frameworks marked a turning point, enabling enhanced interactions with enzymatic targets.
The synthesis of pyridazine-piperazine hybrids often involves nucleophilic substitution reactions. For instance, 1-(3-nitropyridin-2-yl)piperazine was prepared by refluxing 2-chloro-3-nitropyridine with piperazine in acetonitrile, yielding a 65% product after purification. Modern advancements, such as the SnAP (SnAP = tin amine protocol) and SLAP (SnAP-like) methods, have streamlined the construction of substituted piperazines, enabling efficient coupling with pyridazine precursors. Transition-metal-catalyzed cyclizations, particularly palladium-mediated reactions, further expanded the synthetic toolkit, allowing for regioselective functionalization.
A key challenge in synthesizing these hybrids lies in minimizing side reactions. For example, nitro-group reductions in pyridazine intermediates often produce azo impurities, which complicate purification. The addition of inorganic salts like sodium chloride during sodium sulfide-mediated reductions has proven effective in suppressing such byproducts, as demonstrated in the synthesis of 5-(N-BOC-piperazin-1-yl)pyridin-2-amine. These methodological refinements have facilitated the scalable production of pyridazine-piperazine derivatives for pharmacological screening.
Position of Trifluoromethylbenzoyl-Pyridazine Derivatives in Medicinal Chemistry
The introduction of trifluoromethylbenzoyl groups into pyridazine-piperazine hybrids has significantly influenced their medicinal potential. The trifluoromethyl (-CF~3~) moiety, a strong electron-withdrawing group, enhances metabolic stability and membrane permeability while modulating electronic properties at target sites. For instance, in antimalarial research, piperazine-tethered 4-aminoquinoline-pyrimidine hybrids bearing trifluoromethyl substituents exhibited IC~50~ values as low as 0.13–0.14 μM against chloroquine-resistant Plasmodium falciparum, surpassing the efficacy of chloroquine itself.
Structural analyses reveal that the benzoyl spacer between piperazine and pyridazine optimizes spatial orientation for target engagement. X-ray crystallography of related compounds, such as 3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine, demonstrates that the planar benzoyl group facilitates π-π stacking interactions with aromatic residues in enzyme active sites. This geometric precision is critical for achieving high affinity, as evidenced by the 2.5-fold increase in antimalarial potency observed in trifluoromethyl-substituted analogs compared to non-fluorinated counterparts.
Table 1: Biological Activities of Selected Trifluoromethylbenzoyl-Pyridazine Derivatives
| Compound | Target Activity | IC~50~ (μM) | Reference |
|---|---|---|---|
| 5j | Antimalarial (CQ-resistant) | 0.13–0.14 | |
| Cefozopran derivative | Antibacterial | N/A | |
| Cadralazine | Antihypertensive | N/A |
Evolution of Research Interests in Cyclopropyl-Substituted Heterocyclic Systems
Cyclopropyl groups, though absent in early pyridazine-piperazine hybrids, have gained prominence for their ability to impose conformational constraints and improve pharmacokinetic profiles. The cyclopropane ring’s strain energy and sp³-hybridized carbons enhance binding specificity by reducing rotational freedom, a feature leveraged in protease inhibitors and kinase modulators. In the context of pyridazine derivatives, cyclopropyl substitution at the 3-position likely mitigates metabolic oxidation, a common degradation pathway for alkyl chains.
While direct studies on cyclopropyl-pyridazine systems are limited in the provided literature, analogous heterocycles offer insights. For example, cyclopropyl-containing quinolones exhibit prolonged half-lives due to resistance to cytochrome P450-mediated metabolism. Extending this rationale, the 3-cyclopropyl group in the subject compound may similarly shield the pyridazine core from enzymatic degradation, thereby enhancing in vivo stability. Synthetic routes to such systems could involve cyclopropanation of allylic precursors or [2+1] cycloadditions, though specific methodologies remain an area for further exploration.
The strategic incorporation of cyclopropyl motifs reflects a broader trend toward bioisosteric replacement in drug design. By substituting linear alkyl chains with rigid, three-membered rings, researchers aim to balance lipophilicity and solubility—a critical consideration for central nervous system-targeted therapeutics. Future directions may explore the synergistic effects of combining cyclopropyl groups with fluorinated aromatics, as seen in the trifluoromethylbenzoyl moiety, to optimize both target engagement and drug-like properties.
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O/c20-19(21,22)15-3-1-2-14(12-15)18(27)26-10-8-25(9-11-26)17-7-6-16(23-24-17)13-4-5-13/h1-3,6-7,12-13H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJIZHAETPHIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Substitution Reactions at the Pyridazine Core
The pyridazine ring undergoes regioselective nucleophilic aromatic substitution (SNAr) at electron-deficient positions (C-3 and C-6), facilitated by electron-withdrawing substituents like the trifluoromethyl group.
Key Mechanistic Insight : The electron-deficient nature of pyridazine enhances reactivity toward nucleophiles, particularly at positions adjacent to nitrogen atoms. The trifluoromethyl group further polarizes the ring, directing substitution to C-4 in halogenation reactions .
Piperazine Modifications
The piperazine moiety undergoes acylations, alkylations, and cross-coupling reactions due to its nucleophilic secondary amine:
Stability Note : The trifluoromethylbenzoyl group enhances metabolic stability by resisting enzymatic hydrolysis, as evidenced in pharmacokinetic studies .
Cyclopropane Reactivity
The cyclopropyl ring participates in ring-opening and strain-driven reactions under specific conditions:
Theoretical Basis : The cyclopropane’s high ring strain (∼27 kcal/mol) drives these reactions, with the trifluoromethyl group minimally affecting reactivity due to its distal position .
Biological Interactions Mimicking Chemical Reactions
While not synthetic reactions, the compound engages in target-specific interactions:
Pharmacological Relevance : These interactions underpin its role as a kinase inhibitor, with IC50 values in the nanomolar range for specific targets .
Stability Under Physiological Conditions
The compound demonstrates resilience toward common degradation pathways:
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for its potential use in treating various medical conditions due to its unique structural properties. Its pyridazine core and trifluoromethyl group contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with pyridazine scaffolds can exhibit anticancer properties. The structural characteristics of 3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine suggest it may interact with specific cellular targets involved in cancer progression. For instance, studies have shown that pyridazine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines .
Neurological Disorders
The compound's ability to penetrate the blood-brain barrier makes it a candidate for neurological applications. It has been suggested that similar compounds could modulate neurotransmitter systems, thus providing therapeutic effects for conditions such as anxiety and depression .
Molecular Interactions
Understanding the molecular interactions of this compound is crucial for elucidating its pharmacological effects.
Binding Affinity Studies
Research has demonstrated that pyridazine derivatives can act as ligands for various biological targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, which may improve binding affinity to hydrophobic pockets in target proteins .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperazine moiety significantly influence the biological activity of the compound. For example, variations in substituents can alter the compound's potency against specific targets, such as kinases involved in cancer signaling pathways .
Drug Design Implications
The unique chemical structure of this compound provides insights into drug design strategies.
Optimization for Solubility and Bioavailability
The incorporation of a pyridazine ring has been shown to enhance aqueous solubility while maintaining favorable pharmacokinetic properties . This is particularly important for oral bioavailability and therapeutic efficacy.
Targeting Cytochrome P450 Enzymes
Studies suggest that compounds with similar structures exhibit minimal inhibition of cytochrome P450 enzymes, which is advantageous for reducing drug-drug interactions . This characteristic makes this compound a promising candidate for further development.
Case Studies
Several case studies highlight the applications of similar compounds in clinical settings:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Data Tables
Physical Properties Comparison
| Parameter | Target Compound | 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine |
|---|---|---|
| Density (g/cm³) | Not reported | 1.186 (Predicted) |
| Boiling Point (°C) | Not reported | 446.3 (Predicted) |
| pKa | Not reported | 8.60 (Predicted) |
Structural Analogues from Literature
| Compound | ESI-MS [M+H]+ | Yield (%) |
|---|---|---|
| 11e | 534.1 | 86.7 |
| 11d | 534.1 | 85.3 |
| 11k | 568.2 | 88.0 |
Biological Activity
The compound 3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The compound's piperazine and pyridazine components may contribute to its ability to inhibit cancer cell proliferation. For instance, derivatives of piperazine have shown effectiveness against various cancer cell lines, including breast and lung cancers, with IC50 values ranging from 7.9 µM to 92 µM in different assays .
Antimicrobial Activity
Compounds containing trifluoromethyl groups are often associated with enhanced antimicrobial properties. In vitro studies have demonstrated that related compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .
Anti-inflammatory Properties
Cyclopropyl-containing compounds have been noted for their anti-inflammatory effects. Research indicates that they can reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer activity of various piperazine derivatives, it was found that a structurally similar compound exhibited an IC50 value of 60.70 µM against the RKO cancer cell line. This suggests that modifications in the piperazine moiety could enhance biological activity, indicating a promising avenue for further research into this compound .
Study 2: Antimicrobial Action
A comparative study on antimicrobial efficacy revealed that similar trifluoromethyl-substituted compounds had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting that this compound may also possess strong antimicrobial properties .
Research Findings Summary
Q & A
Q. What are the key synthetic strategies for preparing 3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine?
The synthesis typically involves coupling a pyridazine core with functionalized piperazine derivatives. For example:
- Step 1 : React 3-cyclopropylpyridazine with a piperazine precursor (e.g., 1-(3-(trifluoromethyl)benzoyl)piperazine) under Buchwald-Hartwig amination conditions using a palladium catalyst .
- Step 2 : Optimize reaction conditions (e.g., solvent, temperature, ligand) to improve yield. For related compounds, yields of 60–85% have been reported using microwave-assisted synthesis .
- Step 3 : Purify via column chromatography or recrystallization. Purity (>95%) is confirmed by HPLC and NMR .
Q. How is the structural conformation of this compound validated?
X-ray crystallography is the gold standard. For analogous pyridazine-piperazine derivatives:
Q. What preliminary biological activities are reported for pyridazine-piperazine analogs?
- Anti-viral activity : Pyridazine derivatives with trifluoromethyl groups show IC₅₀ values of 0.5–5 μM against RNA viruses .
- Enzyme inhibition : Piperazine-linked compounds exhibit SCD-1 inhibition (IC₅₀ ~18–25 nM) in cancer models .
Advanced Research Questions
Q. How can this compound be optimized for in vivo pharmacokinetics?
- Lipophilicity adjustment : Replace the cyclopropyl group with polar substituents (e.g., hydroxyl) to enhance solubility. LogP values >3.5 correlate with poor bioavailability .
- Metabolic stability : Introduce deuterium at labile positions (e.g., piperazine methyl groups) to reduce CYP450-mediated degradation .
- Radiolabeling : For PET imaging, incorporate ¹⁸F via prosthetic groups (e.g., 3-[¹⁸F]fluoropropyl) with radiochemical yields up to 21% .
Q. What contradictions exist in reported bioactivity data for similar compounds?
- Anti-bacterial vs. Anti-viral activity : Some pyridazine-piperazine derivatives show anti-bacterial activity (MIC ~2 μg/mL) but lack anti-viral effects, suggesting structure-activity relationship (SAR) nuances in the trifluoromethylbenzoyl moiety .
- SCD-1 inhibition : While IC₅₀ values are low in vitro, in vivo tumor uptake in xenograft models varies by 1.8-fold, indicating potential off-target effects or poor tissue penetration .
Q. How can computational modeling guide SAR studies?
- Docking simulations : The trifluoromethylbenzoyl group binds to hydrophobic pockets in SCD-1 (PDB: 4YMK), while the piperazine linker adopts a chair conformation for optimal fit .
- QSAR models : Electron-withdrawing groups (e.g., -CF₃) at the benzoyl position enhance potency (pIC₅₀ = 7.2–8.1) .
Methodological Challenges
Q. What analytical techniques resolve purity issues in final compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
